- Synthesis, Structure Revision, and Cytotoxicity of Nocarbenzoxazole G, Journal of Natural Products, 2019, 82(5), 1325-1330
Cas no 924869-17-0 (Methyl 1,3-benzoxazole-5-carboxylate)
924869-17-0 structure
Product Name:Methyl 1,3-benzoxazole-5-carboxylate
CAS No:924869-17-0
MF:C9H7NO3
MW:177.156782388687
MDL:MFCD08689687
CID:855592
PubChem ID:589828
Update Time:2024-10-26
Methyl 1,3-benzoxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl benzo[d]oxazole-5-carboxylate
- Methyl 1,3-benzoxazole-5-carboxylate
- Benzoxazol-5-carbonsaeure-methylester
- benzoxazole-5-carboxylic acid methyl ester
- methyl benzoxazole-5-carboxylate
- methylbenzoxazolecarboxylate
- Methyl 5-Benzoxazolecarboxylate
- Methyl1,3-benzoxazole-5-carboxylate
- Methyl5-Benzoxazolecarboxylate
- VHLBJWCXFIGALN-UHFFFAOYSA-N
- SBB089241
- KM3109
- Methyl 1,3-benzoxazole-5-carboxylate #
- SY022495
- ST24031186
- 5-(Methoxycarbonyl)benzoxazole
- DTXSID40343463
- CS-0028769
- SCHEMBL6761565
- Methylbenzo[d]oxazole-5-carboxylate
- 924869-17-0
- DA-40499
- W18095
- ZLB86917
- 5-Benzoxazolecarboxylic acid methyl ester
- J-522591
- EA-0853
- AKOS005072358
- MFCD08689687
-
- MDL: MFCD08689687
- Inchi: 1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3
- InChI Key: VHLBJWCXFIGALN-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(OC=N2)=CC=1)OC
Computed Properties
- Exact Mass: 177.04300
- Monoisotopic Mass: 177.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 1.6
Experimental Properties
- Melting Point: 110-111
- PSA: 52.33000
- LogP: 1.61440
Methyl 1,3-benzoxazole-5-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
Methyl 1,3-benzoxazole-5-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 1,3-benzoxazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155437-1g |
Methyl 1,3-benzoxazole-5-carboxylate |
924869-17-0 | 95% | 1g |
$109 | 2021-06-08 | |
| Chemenu | CM155437-5g |
Methyl 1,3-benzoxazole-5-carboxylate |
924869-17-0 | 95% | 5g |
$300 | 2021-06-08 | |
| Chemenu | CM155437-10g |
Methyl 1,3-benzoxazole-5-carboxylate |
924869-17-0 | 95% | 10g |
$501 | 2021-06-08 | |
| Ambeed | A182419-100mg |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 100mg |
$19.0 | 2025-04-15 | |
| Ambeed | A182419-250mg |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 250mg |
$27.0 | 2025-04-15 | |
| Ambeed | A182419-1g |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 1g |
$43.0 | 2025-04-15 | |
| Ambeed | A182419-5g |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 5g |
$132.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201263-100mg |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 100mg |
¥56.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201263-250mg |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 250mg |
¥87.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201263-1g |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 1g |
¥273.0 | 2024-04-17 |
Methyl 1,3-benzoxazole-5-carboxylate Production Method
Production Method 1
Reaction Conditions
1.1 30 min, 160 °C
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Acetic anhydride ; 2 h, reflux
Reference
- Synthesis and anti-inflammatory activity of 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides, Yaoxue Xuebao, 2010, 45(6), 730-734
Production Method 3
Reaction Conditions
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 20 h, 50 °C
Reference
- A Facile C-H Insertion Strategy using Combination of HFIP and Isocyanides: Metal-Free Access to Azole Derivatives, Asian Journal of Organic Chemistry, 2020, 9(11), 1793-1797
Production Method 4
Reaction Conditions
1.1 Solvents: Formic acid ; 2 h, reflux
Reference
- Synthesis and anti-inflammatory activity of 2-substituted [(N,N-disubstituted)-1,3-benzoxazole]-5-carboxamides, Organic Chemistry: An Indian Journal, 2009, 5(3), 270-273
Production Method 5
Reaction Conditions
1.1 2 h, reflux
Reference
- Synthesis and pharmacological screening of some N'[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazides as an anti-inflammatory agents, World Journal of Pharmacy and Pharmaceutical Sciences, 2013, 2(5), 2903-2914
Production Method 6
Reaction Conditions
1.1 2 h, reflux
Reference
- Synthesis and characterization of some benzoxazole derivatives, Pharmacia Sinica, 2010, 1(2), 105-112
Production Method 7
Reaction Conditions
1.1 16 h, 140 °C
Reference
- Nickel-Catalyzed Intermolecular Enantioselective Heteroaromatic C-H Alkylation, ACS Catalysis, 2022, 12(18), 11015-11023
Production Method 8
Reaction Conditions
1.1 Solvents: Triethyl orthoformate ; 8 h, reflux
Reference
- Cu-Catalyzed Direct C-P Bond Formation through Dehydrogenative Cross-Coupling Reactions between Azoles and Dialkyl Phosphites, Journal of Organic Chemistry, 2019, 84(11), 6868-6878
Production Method 9
Reaction Conditions
1.1 Reagents: Zinc sulfate ; 2 h, reflux
Reference
- In-silico docking investigation, synthesis and in vitro anticancer study of benzoxazole derivatives, Journal of Drug Delivery and Therapeutics, 2014, 4(6), 122-126
Production Method 10
Reaction Conditions
1.1 Reagents: Zinc sulfate ; 2 h, reflux; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- In-silico design, synthesis and biological evaluation of N'-[(E)-(4-hydroxy-3-methoxyphenyl) methylidene]-2-methyl-1,3-benzoxazole-5-carbohydrazide, Asian Journal of Pharmaceutical and Health Sciences, 2013, 3(1), 661-676
Production Method 11
Reaction Conditions
1.1 4 h, reflux
Reference
- Synthesis, characterization and antimicrobial activity of novel substituted benzoxazole derivatives, International Journal of Chemical Sciences, 2012, 10(2), 619-626
Production Method 12
Reaction Conditions
Reference
- Synthesis and antiinflammatory activity of some new benzoxazole derivatives, Asian Journal of Chemistry, 2008, 20(7), 5367-5371
Production Method 13
Reaction Conditions
Reference
- Synthesis of some novel 2-substituted-N-aryl-benzoxazole-5-carboxamides using cobalt dipyridine dichloride as a catalyst, Journal of Heterocyclic Chemistry, 2008, 45(4), 1187-1190
Production Method 14
Reaction Conditions
Reference
- Benzoxazole derivatives, their preparation method and uses, Korea, , ,
Methyl 1,3-benzoxazole-5-carboxylate Raw materials
Methyl 1,3-benzoxazole-5-carboxylate Preparation Products
Methyl 1,3-benzoxazole-5-carboxylate Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:924869-17-0)METHYL 1,3-BENZOXAZOLE-5-CARBOXYLATE
Order Number:sfd10681
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:924869-17-0)Methyl 1,3-benzoxazole-5-carboxylate
Order Number:A860067
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):221.0
Email:sales@amadischem.com
Methyl 1,3-benzoxazole-5-carboxylate Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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